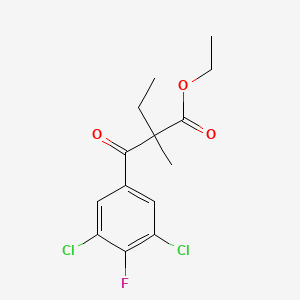
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is an organic compound with a complex structure, characterized by the presence of dichloro, fluorobenzoyl, and ethyl ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,5-dichloro-4-fluorobenzoyl chloride with ethyl 2-methylbutanoate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-4-fluorobenzoyl chloride
- 3,5-Dichloro-4-fluorobenzoyl fluoride
- Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylpropanoate
Uniqueness
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H15Cl2FO3 |
|---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate |
InChI |
InChI=1S/C14H15Cl2FO3/c1-4-14(3,13(19)20-5-2)12(18)8-6-9(15)11(17)10(16)7-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
BAYWMAJXXFAIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)C1=CC(=C(C(=C1)Cl)F)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)

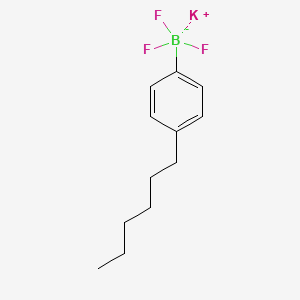

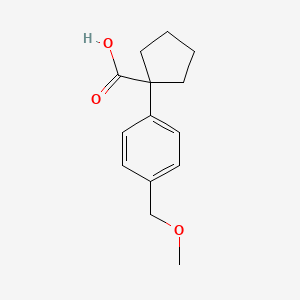
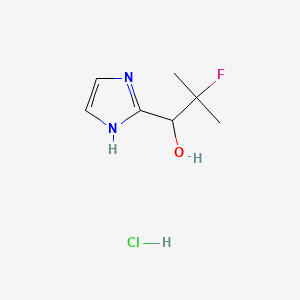
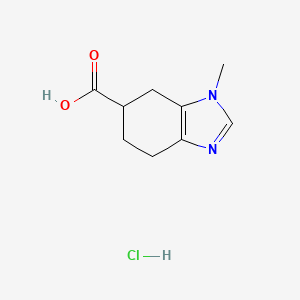
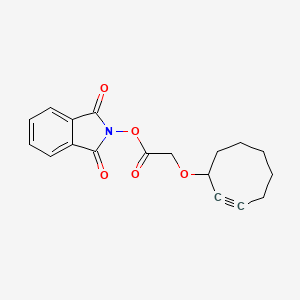
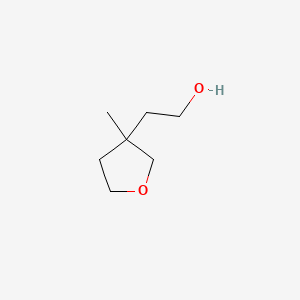


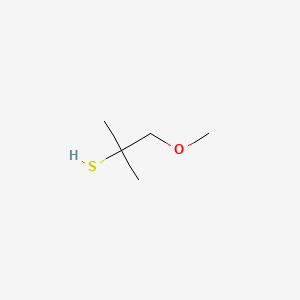
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
